![molecular formula C8H13N3 B2550395 (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine CAS No. 1551492-10-4](/img/structure/B2550395.png)
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine: is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine typically involves multiple steps starting from commercially available precursors
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.
Análisis De Reacciones Químicas
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups to the compound, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Imidazo[1,2-a]pyridine derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Functionalized imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex chemical compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Studied for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine: can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar heterocyclic structure but may have different substituents and biological activities.
Other N-heterocyclic compounds: These compounds also contain nitrogen atoms in their ring structures and exhibit diverse biological activities.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-6-7-2-1-3-8-10-4-5-11(7)8/h4-5,7H,1-3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTLEYYQAFGTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=CN=C2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
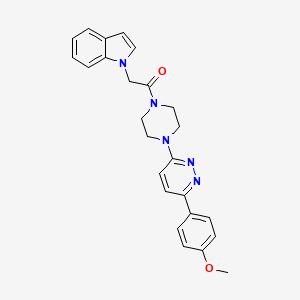
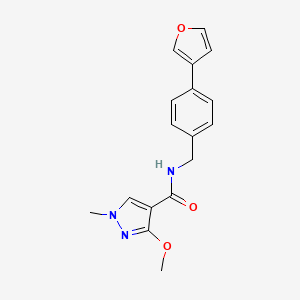
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-6-propyl-3,4-dihydropyrimidin-4-one](/img/structure/B2550315.png)
![3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2550317.png)
![3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]butanamide](/img/structure/B2550318.png)
![5-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B2550319.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2550320.png)
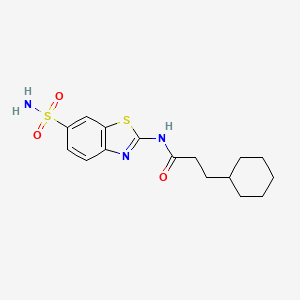
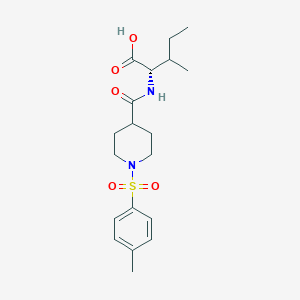
![5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2550324.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2550325.png)
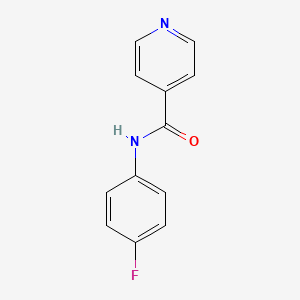
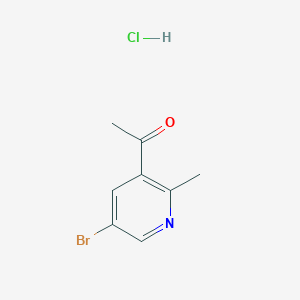
![N-(4-acetylphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2550333.png)
